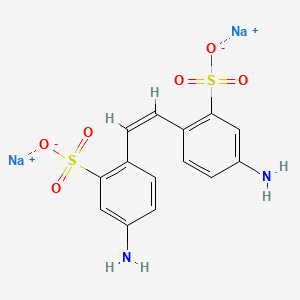
4,4'-(1Z)-Diaminostilbene-2,2'-disulfonic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is an organic compound with the molecular formula C14H12N2O6S2Na2. It is a derivative of stilbene, characterized by the presence of two amino groups and two sulfonic acid groups. This compound is widely used in various industrial applications, particularly in the production of optical brighteners and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the deprotonation of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid. This can be achieved through reactions with bases such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide ((n-Bu4N)(OH)). The resulting salts are sodium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate and tetrabutylammonium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with sodium hydroxide to ensure complete deprotonation and formation of the disodium salt. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include disodium 4,4’-dinitrostilbene-2,2’-disulfonate and various substituted derivatives of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid.
Wissenschaftliche Forschungsanwendungen
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with cellular anion transporters. The compound inhibits anion permeability by binding to specific sites on the transporters, thereby blocking the transport of anions across cell membranes . This inhibition can affect various cellular processes, including ion balance and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diazoaminodibenzenesulfonic Acid Disodium Salt
- 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic Acid Disodium Salt
- Disodium 4,4’-dinitrostilbene-2,2’-disulfonate
Uniqueness
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is unique due to its specific structure, which allows it to form stable complexes with various metals and organic molecules. This property makes it particularly useful in the synthesis of optical brighteners and dyes, as well as in scientific research applications involving cellular transport inhibition.
Eigenschaften
Molekularformel |
C14H12N2Na2O6S2 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1-;; |
InChI-Schlüssel |
YAKFHPREDNNSFX-UAIGNFCESA-L |
Isomerische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


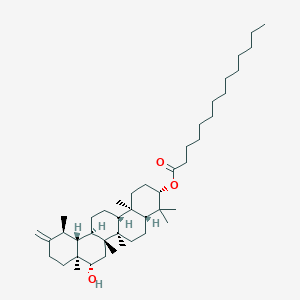

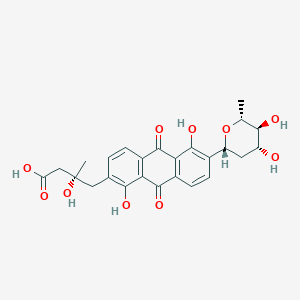
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
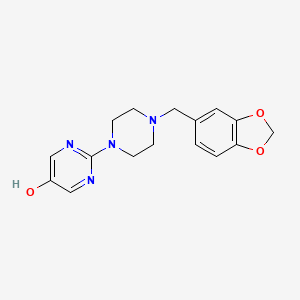
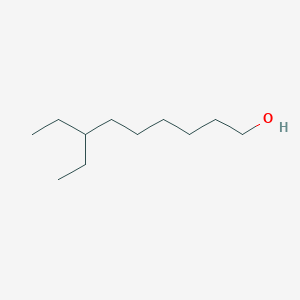
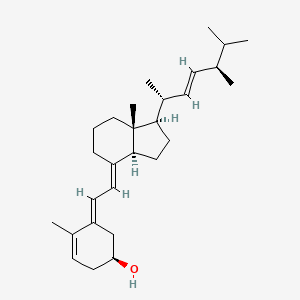

![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
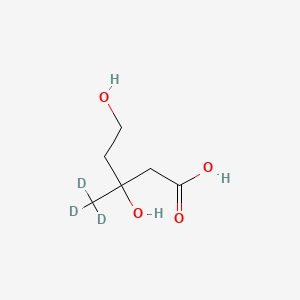
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

